Functional Inversion of Systemic Vascular Pressure Response vs. Full‑Length Adrenomedullin (1‑52)
Full‑length human adrenomedullin (hADM 1‑52) elicits potent, sustained hypotension in rats [1]. In contrast, hADM (16‑31) produces a dose‑dependent pressor response at intravenous doses of 10–300 nmol/kg, representing a complete functional inversion from the parent peptide [2]. The pressor activity of hADM (16‑31) is approximately 10‑fold less potent than norepinephrine on a nanomole‑equivalent basis, whereas the shorter ring fragment hADM (15‑22) is only 3‑fold less potent than norepinephrine at the same dose range [3], indicating that the additional C‑terminal residues present in the 16‑31 fragment attenuate pressor potency relative to the minimal ring structure while preserving the inverted directionality of the response.
| Evidence Dimension | Direction and potency of systemic arterial pressure response in anesthetized rat |
|---|---|
| Target Compound Data | Pressor; dose‑dependent increase in systemic arterial pressure at 10–300 nmol/kg i.v.; ~10‑fold less potent than norepinephrine |
| Comparator Or Baseline | hADM (1‑52): Hypotensive response; hADM (15‑22): Pressor; ~3‑fold less potent than norepinephrine at 10–300 nmol/kg i.v. |
| Quantified Difference | Directional inversion (pressor vs. hypotensive) relative to full‑length AM; ~3.3‑fold lower pressor potency compared to hADM (15‑22) when normalized to norepinephrine equivalence |
| Conditions | Anesthetized rat systemic vascular bed; intravenous bolus injection; comparison of dose‑response curves with norepinephrine reference |
Why This Matters
Investigators requiring a pressor rather than hypotensive adrenomedullin‑derived probe must select the 16‑31 fragment, and potency comparisons confirm that fragment length beyond the ring modulates in vivo efficacy, directly impacting dosing decisions in cardiovascular studies.
- [1] Kitamura K, Kangawa K, Kawamoto M, Ichiki Y, Nakamura S, Matsuo H, Eto T. Adrenomedullin: a novel hypotensive peptide isolated from human pheochromocytoma. Biochem Biophys Res Commun. 1993;192(2):553-60. doi:10.1006/bbrc.1993.1451. View Source
- [2] Champion HC, Friedman DE, Lambert DG, Murphy WA, Coy DH, Kadowitz PJ. Adrenomedullin (16-31) has pressor activity in the rat but not the cat. Peptides. 1997;18(1):133-6. doi:10.1016/S0196-9781(96)00251-3. View Source
- [3] Champion HC, Fry RC, Murphy WA, Coy DH, Kadowitz PJ. Catecholamine release mediates pressor effects of adrenomedullin-(15-22) in the rat. Hypertension. 1996;28(6):1041-6. doi:10.1161/01.HYP.28.6.1041. View Source
